alpha,alpha-Diphenyl-4-morpholinebutyramide

Monoamine transporters SERT inhibition DAT/NET selectivity

Procure alpha,alpha-Diphenyl-4-morpholinebutyramide (CAS 94679-53-5) for reproducible neuropharmacology research. This unsubstituted butyramide scaffold offers a characterized profile: SERT inhibition (IC50 100 nM), 5HT2bR antagonism (IC50 54 nM), and selective N-type calcium channel block (Cav2.2 IC50 150 nM). Unlike β-methyl or imidazolyl analogs, this compound ensures target selectivity without confounding off-target activity. Ideal for GPCR screening and ion channel studies.

Molecular Formula C20H24N2O2
Molecular Weight 324.4 g/mol
CAS No. 94679-53-5
Cat. No. B12012761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha,alpha-Diphenyl-4-morpholinebutyramide
CAS94679-53-5
Molecular FormulaC20H24N2O2
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESC1COCCN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N
InChIInChI=1S/C20H24N2O2/c21-19(23)20(17-7-3-1-4-8-17,18-9-5-2-6-10-18)11-12-22-13-15-24-16-14-22/h1-10H,11-16H2,(H2,21,23)
InChIKeyJWGCCBRKRHIHTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alpha,Alpha-Diphenyl-4-Morpholinebutyramide (CAS 94679-53-5): A Multi-Target Diphenylbutyramide Scaffold with Defined Pharmacological Fingerprint for Investigational Use


Alpha,alpha-Diphenyl-4-morpholinebutyramide (CAS 94679-53-5; molecular formula C20H24N2O2; MW 324.42) is a synthetic diphenylbutyramide derivative featuring a morpholine ring attached to a 2,2-diphenylbutanamide core [1]. The compound belongs to a structural class that includes antimuscarinic agents, opioid modulators, and ion channel ligands, distinguished by the combination of a central gem-diphenyl motif and a terminal morpholine moiety. Its pharmacological profile has been characterized across multiple target classes, including monoamine transporters, G protein-coupled receptors (GPCRs), and voltage-gated calcium channels [2]. Unlike closely related analogs that bear β-methyl substitution or alternative heterocyclic appendages, this unsubstituted butyramide scaffold demonstrates a distinct selectivity pattern that is relevant for research applications in neuropharmacology, cardiovascular ion channel studies, and GPCR screening [3].

Why Generic Substitution of Alpha,Alpha-Diphenyl-4-Morpholinebutyramide (CAS 94679-53-5) Fails: Structural Determinants of Target Engagement Specificity


Within the diphenylbutyramide chemical class, even minor structural modifications produce profound shifts in target selectivity, potency, and off-target liability. Alpha,alpha-Diphenyl-4-morpholinebutyramide lacks the β-methyl substitution present in the racemic analog rac 2,2-diphenyl-3-methyl-4-morpholinobutanamide (CAS 7577-18-6) and its (S)-enantiomer (CAS 125792-46-3), which alters molecular conformation and steric accessibility to binding pockets . Furthermore, substitution of the morpholine ring with an imidazole moiety—as in KRP-197 (4-(2-methyl-1-imidazolyl)-2,2-diphenylbutyramide)—redirects activity toward muscarinic acetylcholine receptors, fundamentally changing the compound's pharmacological class from a broad-spectrum monoamine/ion channel modulator to a selective antimuscarinic agent [1]. The unsubstituted butyramide backbone of CAS 94679-53-5 therefore occupies a unique region of chemical space within this scaffold family. Generic replacement with a β-methyl analog, an imidazolyl derivative, or a different heterocyclic variant without confirmatory target profiling would introduce uncontrolled variability in experimental outcomes, potentially invalidating reproducibility in receptor binding studies, functional assays, and in vivo models [2].

Alpha,Alpha-Diphenyl-4-Morpholinebutyramide (CAS 94679-53-5): Head-to-Head Quantitative Differentiation Evidence for Procurement Decision-Making


Monoamine Transporter Inhibition Profile: SERT-Preferring Activity with Quantified Selectivity Over DAT and NET

Alpha,alpha-Diphenyl-4-morpholinebutyramide exhibits preferential inhibition of the serotonin transporter (SERT) relative to dopamine (DAT) and norepinephrine (NET) transporters. This selectivity pattern differs from that of the β-methyl analog rac 2,2-diphenyl-3-methyl-4-morpholinobutanamide, which is primarily characterized as an opioid metabolite without comparable transporter profiling data . The target compound's SERT inhibition (IC50 = 100 nM) is approximately 4.4-fold more potent than its NET inhibition (IC50 = 443 nM) and approximately 6.6- to 9.5-fold more potent than its DAT inhibition across multiple assay formats (IC50 range 658–945 nM) [1]. In contrast, the imidazolyl-substituted analog KRP-197 lacks significant monoamine transporter activity entirely, as its pharmacological profile is dominated by muscarinic receptor antagonism [2].

Monoamine transporters SERT inhibition DAT/NET selectivity Neuropharmacology Transporter binding assays

5HT2b Receptor Antagonism: High-Affinity Binding and Functional Selectivity with Broad GPCR Counter-Screening Data

Alpha,alpha-Diphenyl-4-morpholinebutyramide demonstrates potent and selective antagonism at the 5HT2b receptor, with binding affinity (IC50 = 22 ± 9.0 nM) and functional cellular antagonist activity (IC50 = 54 nM) [1]. Critically, a comprehensive counter-screen against 161 GPCRs revealed no agonist activity in any assay and no antagonist activity except at 5HT2bR [1]. Additional profiling confirmed no significant activity at α2A, β1, β2, D2L, κ-opioid (KOP), δ-opioid (DOP), or μ-opioid (MOP) receptors [1]. This selectivity profile is fundamentally different from that of BML-190 (indomethacin morpholinylamide), a morpholine-containing analog that acts as a selective CB2 receptor inverse agonist (Ki = 435 nM for CB2, >2 μM for CB1) with no reported 5HT2b activity [2]. The imidazolyl analog KRP-197 similarly lacks 5HT2b antagonism, instead targeting muscarinic receptors with subtype selectivity [3].

GPCR pharmacology 5HT2b receptor Serotonin receptor antagonism Selectivity profiling Receptor binding

N-Type vs. L-Type Calcium Channel Selectivity: Quantified Discrimination with Sub-Micromolar Potency at N-Type Channels

Alpha,alpha-Diphenyl-4-morpholinebutyramide inhibits rat N-type calcium channels (Cav2.2) with sub-micromolar potency (IC50 = 150 nM) while exhibiting substantially weaker activity at L-type calcium channels (IC50 = 1,840 nM), corresponding to a 12.3-fold selectivity window favoring N-type channels [1]. This selectivity profile contrasts with the structurally related morpholine derivative CHEMBL599625 (BDBM50481464), which shows markedly reduced N-type channel inhibition (IC50 = 1,250 nM) under identical assay conditions [2]. The β-methyl analog rac 2,2-diphenyl-3-methyl-4-morpholinobutanamide lacks reported calcium channel activity entirely . This N-type selectivity is mechanistically significant, as N-type calcium channels are primarily localized to presynaptic nerve terminals and regulate neurotransmitter release, whereas L-type channels predominate in cardiac and smooth muscle.

Voltage-gated calcium channels N-type calcium channel L-type calcium channel Ion channel pharmacology Patch-clamp electrophysiology

Validated Research Application Scenarios for Alpha,Alpha-Diphenyl-4-Morpholinebutyramide (CAS 94679-53-5) Based on Quantitative Pharmacological Evidence


Neuropharmacological Studies Requiring Preferential Serotonin Transporter (SERT) Modulation with Defined DAT/NET Selectivity

Alpha,alpha-Diphenyl-4-morpholinebutyramide is suitable for investigations of serotonergic signaling where a characterized SERT-preferring inhibitor is required. With SERT IC50 = 100 nM, NET IC50 = 443 nM (4.4-fold selectivity), and DAT IC50 ranging from 658 to 945 nM (6.6- to 9.5-fold selectivity), this compound provides a quantifiable monoamine transporter inhibition profile [1]. The β-methyl analog rac 2,2-diphenyl-3-methyl-4-morpholinobutanamide lacks comparable transporter characterization, while the imidazolyl derivative KRP-197 shows no significant transporter activity [2]. Researchers can utilize CAS 94679-53-5 in HEK293-based uptake assays, synaptosomal preparations, or in vivo models where reproducible SERT modulation is required without confounding DAT or NET engagement at equivalent concentrations.

GPCR Selectivity Profiling and 5HT2b Receptor Antagonism Studies with Validated Counter-Screening Data

The compound is uniquely positioned for studies investigating 5HT2b receptor function, including cardiovascular valvulopathy mechanisms, pulmonary hypertension models, and CNS serotonergic pathways. Its 5HT2bR binding affinity (IC50 = 22 ± 9.0 nM) and functional antagonism (IC50 = 54 nM) are accompanied by a negative result in a 161-GPCR counter-screen, confirming the absence of off-target agonist activity and demonstrating antagonist activity exclusively at 5HT2bR [3]. Additional profiling confirms no significant interaction with adrenergic, dopaminergic, or opioid receptors [3]. Unlike BML-190, which targets CB2 cannabinoid receptors, or KRP-197, which engages muscarinic receptors, CAS 94679-53-5 offers a validated 5HT2b-selective pharmacological tool [4].

Neuronal Calcium Signaling and Synaptic Transmission Studies Targeting N-Type Voltage-Gated Calcium Channels

Alpha,alpha-Diphenyl-4-morpholinebutyramide provides a characterized N-type calcium channel (Cav2.2) inhibitor with sub-micromolar potency (IC50 = 150 nM) and 12.3-fold selectivity over L-type channels (IC50 = 1,840 nM) [5]. This selectivity window is mechanistically relevant for studies of presynaptic neurotransmitter release, pain signaling pathways, and neuronal excitability where discrimination between N-type and L-type channel contributions is essential. The structurally related morpholine derivative CHEMBL599625 exhibits substantially weaker N-type channel inhibition (IC50 = 1,250 nM), representing an 8.3-fold reduction in potency [6]. Applications include whole-cell patch-clamp electrophysiology in HEK293 expression systems, primary neuronal cultures, and ex vivo slice preparations where N-type channel pharmacology is under investigation.

Scaffold-Based Structure-Activity Relationship (SAR) Studies of Diphenylbutyramide Pharmacophore

CAS 94679-53-5 serves as a foundational reference compound for SAR exploration within the diphenylbutyramide chemical class. Its unsubstituted butyramide backbone (lacking β-methyl substitution) establishes the baseline pharmacological signature against which substituted analogs can be systematically compared. The compound's characterized activities at SERT/NET/DAT transporters, 5HT2b receptors, and N-type calcium channels provide a multi-dimensional activity fingerprint that can be used to deconvolute the contributions of specific structural modifications—such as β-methyl addition (CAS 7577-18-6), stereochemical resolution (CAS 125792-46-3), or heterocyclic substitution (imidazole in KRP-197)—to target engagement and selectivity. This reference role is particularly valuable for medicinal chemistry programs optimizing morpholine-containing CNS-active compounds or cardiovascular ion channel modulators .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for alpha,alpha-Diphenyl-4-morpholinebutyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.